4-NITRO-1H,1'H-3,4'-BIPYRAZOLE
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Overview
Description
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE is a compound belonging to the class of nitropyrazoles, which are known for their high energy content, sensitivity, and thermal stability.
Preparation Methods
The synthesis of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE involves several methods, including the cine substitution of N-nitro groups and the modification of C-nitro groups. One common method involves the nitration of 4,4’-dinitro-1H,1’H-3,3’-bipyrazole . The reaction conditions typically include the use of nitronium tetrafluoroborate (NO2BF4) in the presence of potassium acetate . Industrial production methods often involve large-scale nitration processes under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher nitro derivatives.
Substitution: Common reagents for substitution reactions include bromine and sodium hydroxide, which can replace nitro groups with other functional groups. The major products formed from these reactions include aminonitropyrazoles and other polynitro derivatives.
Scientific Research Applications
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form amino groups, which then interact with various molecular pathways to exert their effects . The compound’s high energy content and thermal stability make it effective in applications requiring controlled energy release .
Comparison with Similar Compounds
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE is unique due to its combination of high energy content, sensitivity, and thermal stability. Similar compounds include:
4,4’-dinitro-1H,1’H-3,3’-bipyrazole: Known for its high thermal stability and use in energetic materials.
1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole: Notable for its high detonation performance and mechanical insensitivity.
4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole: Used in the synthesis of high-energy materials with excellent densities and detonation properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility and uniqueness of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE.
Properties
IUPAC Name |
4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c12-11(13)5-3-9-10-6(5)4-1-7-8-2-4/h1-3H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAXHZQPUJJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=C(C=NN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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